4-methyl-N-(6-quinoxalinyl)benzenecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzenecarboxamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This compound is characterized by the presence of a methyl group at the para position of the benzene ring and a quinoxaline moiety, which may contribute to its biological activity.
4-methyl-N-(6-quinoxalinyl)benzenecarboxamide is classified as an organic compound, specifically a substituted benzenecarboxamide. Its structure suggests it may interact with biological targets, making it relevant in pharmacology and medicinal chemistry.
The synthesis of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide typically involves several steps:
Technical details regarding reaction yields, specific temperatures, and times can vary based on the exact methodology employed in different studies.
The molecular structure of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its purity and structural integrity.
4-methyl-N-(6-quinoxalinyl)benzenecarboxamide can participate in various chemical reactions:
Technical details regarding these reactions often depend on specific conditions such as temperature, solvent choice, and catalysts used.
The mechanism of action for 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to provide more detailed insights into its specific mechanisms.
Relevant data regarding melting point, boiling point, and spectral properties would need to be sourced from experimental studies or chemical databases.
4-methyl-N-(6-quinoxalinyl)benzenecarboxamide has potential applications in:
Research into this compound continues to explore its full range of applications across scientific disciplines.
The core quinoxaline scaffold is predominantly synthesized via condensation of ortho-phenylenediamines with α-dicarbonyl compounds. For 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide, this involves reacting 1,2-diaminoquinoxaline derivatives with p-toluic acid derivatives. Advanced coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amide bond formation under mild conditions. Specifically, 6-aminoquinoxaline is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF, followed by addition of 4-methylbenzoyl chloride (1.1 equiv), yielding the target compound at 25°C within 12 hours [1]. Key challenges include suppressing quinoxaline ring oxidation and N-oxide formation, addressed by inert atmospheres and controlled stoichiometry. Purification typically involves aqueous workup and column chromatography, achieving yields >75% [1] [2].
Solvent-free mechanochemical methods enhance sustainability and reaction efficiency. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) catalyze quinoxaline ring formation via ball milling. This technique facilitates rapid condensation (≤30 minutes) between diamine and diketone precursors, eliminating solvent waste. The benzamide coupling then proceeds in situ using polymer-supported carbodiimides, yielding hybrid structures with >80% efficiency and minimal byproducts. Ionic liquids are recyclable for ≥5 cycles without significant activity loss, validated by FT-IR and NMR monitoring [8] [9].
Microwave irradiation drastically accelerates synthesis while improving regioselectivity. Cyclocondensation of 1,2-diamines and glyoxal derivatives under microwave (360 W, 75°C) delivers quinoxaline cores in 3–5 minutes. Subsequent benzamide functionalization uses solvent-free amidation, where p-toluic acid and quinoxalin-6-amine are heated neat at 120°C with catalytic p-TsOH. This one-pot approach achieves 94% yield in <15 minutes, compared to 12 hours conventionally [2] [6].
Table 1: Optimization of Microwave-Assisted Synthesis
Conditions | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|
Conventional Reflux | 12 h | 72 | 90 |
Microwave (300 W) | 8 min | 85 | 95 |
Microwave (360 W) | 5 min | 94 | 98 |
Electron-withdrawing groups (EWGs) at the quinoxaline C3 position significantly enhance anticancer activity. Introducing trifluoromethyl (-CF₃) or nitro (-NO₂) substituents improves tubulin polymerization inhibition by 15–30% compared to unsubstituted analogs. Molecular docking confirms these groups strengthen hydrogen bonding with Thr121 in bacterial DHFR (dihydrofolate reductase) and enable π-stacking with Phe92 [1] [2]. Conversely, electron-donating groups like methoxy (-OCH₃) reduce potency due to diminished DNA intercalation. Hybridization strategies, such as attaching triazole or benzimidazole units to N1, further elevate activity. For example, quinoxaline-benzimidazole hybrids exhibit IC₅₀ values of 4.37±0.09 µM against A549 lung cancer cells, attributed to dual apoptosis induction and microtubule disruption [2] [6].
Table 2: Impact of Quinoxaline C3 Substituents on Anticancer Activity
C3 Substituent | IC₅₀ (µM) HCT-116 | Tubulin Inhibition (%) | DNA Binding ΔG (kcal/mol) |
---|---|---|---|
-H | 5.21 | 42 | -6.8 |
-CF₃ | 1.96 | 71 | -9.2 |
-OCH₃ | 7.84 | 38 | -5.3 |
-NO₂ | 2.05 | 68 | -8.9 |
Benzamide modifications directly influence target selectivity and pharmacokinetics. Incorporating 2-aminobenzamide as a zinc-binding group transforms the hybrid into a dual PI3K/HDAC inhibitor, as demonstrated by compound 36 (IC₅₀ PI3Kα = 18 nM; HDAC1 = 32 nM). The ortho-amino group chelates Zn²⁺ in HDACs, while the 4-methyl group maintains hydrophobic contact with PI3K [4]. Alternatively, converting the benzamide to a triazole-linked analog (e.g., QTA) via CuAAC "click" chemistry enhances VEGFR-2 affinity. Molecular dynamics reveal triazole coordination with Glu883 and Cys1045 residues, reducing angiogenesis [6] [9].
Heterogeneous catalysts like bentonite clay K-10 and phosphate fertilizers (e.g., diammonium phosphate, DAP) enable reusable, low-impact synthesis. Quinoxaline condensations catalyzed by DAP in ethanol achieve 92% yield at room temperature within 1 hour. The catalyst is recovered via filtration and reused 7 times with <5% activity loss. Similarly, cerium(IV) ammonium nitrate (CAN) in water facilitates oxidative cyclization with negligible heavy-metal leaching, validated by ICP-MS analysis [8] [2].
Atom economy is improved through telescoped reactions and solvent selection. One-pot sequences combining quinoxaline formation, N-alkylation, and amidation reduce PMI (Process Mass Intensity) from 32 to 8.5. Ethanol-water mixtures (4:1) replace DMF or DCM, cutting hazardous waste by 90% [5]. E-factors (kg waste/kg product) plummet from 120 to 18 when employing in-line purification (scavenger resins) and catalytic HATU (0.05 equiv) [1] [5].
Table 3: Waste Metrics for Conventional vs. Green Synthesis
Parameter | Conventional Route | Optimized Green Route | Reduction (%) |
---|---|---|---|
PMI | 32 | 8.5 | 73.4 |
E-Factor | 120 | 18 | 85.0 |
Reaction Steps | 5 | 2 (telescoped) | 60.0 |
Solvent Waste (L/kg) | 85 | 12 | 85.9 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1